molecular formula C6H9N5O4 B2598369 N3-Gly-Gly-Gly-OH CAS No. 1993176-75-2

N3-Gly-Gly-Gly-OH

Cat. No.: B2598369
CAS No.: 1993176-75-2
M. Wt: 215.169
InChI Key: JAMMEZNHAILDJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N3-Gly-Gly-Gly-OH is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:

    Attachment of the first glycine residue: The first glycine residue is attached to the resin through its carboxyl group.

    Coupling of subsequent glycine residues: The second and third glycine residues are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU or HATU.

    Introduction of the azide group: The azide group is introduced at the N-terminus of the tripeptide sequence using azidation reagents.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N3-Gly-Gly-Gly-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Triazole derivatives: Formed from CuAAC reactions.

    Cycloaddition products: Formed from SPAAC reactions.

Properties

IUPAC Name

2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O4/c7-11-10-2-5(13)8-1-4(12)9-3-6(14)15/h1-3H2,(H,8,13)(H,9,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMMEZNHAILDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)O)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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